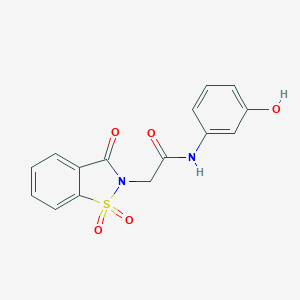
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-hydroxyphenyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have a high affinity for certain enzymes, making it a valuable tool in the study of various biochemical pathways.
Mecanismo De Acción
BTA-EG6 inhibits DUBs by binding to the catalytic site of the enzyme. This binding prevents the enzyme from removing ubiquitin from proteins, leading to an increase in the levels of ubiquitinated proteins. This increase in ubiquitinated proteins can lead to the activation of various cellular pathways.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Inhibition of DUBs by BTA-EG6 can lead to the activation of the unfolded protein response (UPR), which is a cellular stress response pathway. BTA-EG6 has also been shown to induce apoptosis in cancer cells by increasing the levels of ubiquitinated proteins. In addition, BTA-EG6 has been shown to inhibit the replication of certain viruses, such as human cytomegalovirus (HCMV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for DUBs, making it a potent inhibitor. However, BTA-EG6 has some limitations. It is not specific to a single DUB and can inhibit multiple DUBs. This can lead to off-target effects and can complicate data interpretation. In addition, BTA-EG6 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BTA-EG6 in scientific research. One direction is to develop more specific inhibitors that target individual DUBs. This will help to reduce off-target effects and improve data interpretation. Another direction is to use BTA-EG6 in combination with other inhibitors to study the interactions between different cellular pathways. Finally, BTA-EG6 can be used in the development of new therapies for diseases such as cancer and viral infections.
Métodos De Síntesis
BTA-EG6 can be synthesized using a two-step process. The first step involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-(chloroacetyl)benzenethiol. The second step involves the reaction of 2-(chloroacetyl)benzenethiol with N-(3-hydroxyphenyl)glycine to form BTA-EG6. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
BTA-EG6 has been used in various scientific research studies. One of the major applications of BTA-EG6 is in the study of the ubiquitin-proteasome system (UPS). This system is responsible for the degradation of intracellular proteins and is involved in various cellular processes. BTA-EG6 has been shown to inhibit the activity of deubiquitinases (DUBs), which are enzymes that remove ubiquitin from proteins. By inhibiting DUBs, BTA-EG6 can increase the levels of ubiquitinated proteins and can be used to study the role of UPS in various cellular processes.
Propiedades
Fórmula molecular |
C15H12N2O5S |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
N-(3-hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12N2O5S/c18-11-5-3-4-10(8-11)16-14(19)9-17-15(20)12-6-1-2-7-13(12)23(17,21)22/h1-8,18H,9H2,(H,16,19) |
Clave InChI |
RLYXPMRSGUTVIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277141.png)
![N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277142.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B277143.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B277145.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277150.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)